1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

Übersicht

Beschreibung

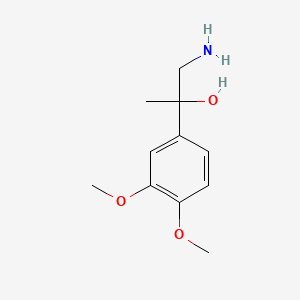

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high conversion rates and enantiomeric excess .

Industrial Production Methods: Industrial production methods for this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. The use of transaminases in large-scale production can be optimized to achieve high yields and purity, making it a viable option for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the creation of various derivatives and complex organic molecules. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

- Biochemical Studies : It is employed in biochemical research to explore enzyme interactions and metabolic pathways. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes.

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activities, which are crucial for mitigating oxidative stress in biological systems.

Medicine

- Drug Development : The compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its interaction with neurotransmitter systems suggests possible roles in mood regulation and cognitive function.

- Anticancer Research : Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, derivatives demonstrated cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines.

Industry

- Specialty Chemicals : In industrial settings, 1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol is utilized in the production of specialty chemicals and materials, expanding its applicability beyond laboratory research.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates diverse chemical reactions |

| Biology | Enzyme interaction studies | Potential substrate/inhibitor roles |

| Medicine | Drug development for neurological disorders | Modulates neurotransmitter systems |

| Anticancer agent | Cytotoxic effects on cancer cell lines | |

| Industry | Production of specialty chemicals | Expands applicability in industrial contexts |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid, suggesting their potential use in health supplements or therapeutic agents.

Case Study 2: Anticancer Potential

Research into the anticancer properties revealed that specific derivatives could inhibit cell proliferation across various cancer types. For instance, compounds showed effective cytotoxicity against U-87 glioblastoma cells with IC50 values indicating substantial potency.

Case Study 3: Interaction with Biological Targets

Interaction studies have demonstrated that this compound can modulate enzyme activity and receptor function. Its ability to form hydrogen bonds enhances interactions with biological macromolecules, indicating potential applications in drug design.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a beta-adrenergic antagonist, similar to compounds like bevantolol . By binding to beta-adrenergic receptors, it can inhibit the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Bevantolol: A beta-1 adrenoceptor antagonist used for the treatment of angina pectoris and hypertension.

Amphetamine: A stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Selegiline: A drug used to treat Parkinson’s disease by inhibiting monoamine oxidase B.

Uniqueness: 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual functionality as both an amino alcohol and a phenethylamine derivative makes it a versatile compound for various applications.

Biologische Aktivität

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol, also known as (1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a molecular formula of CHNO and a molecular weight of approximately 211.26 g/mol. Its structure includes an amino group, a hydroxyl group, and a 3,4-dimethoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound can influence enzyme activity by forming hydrogen bonds with active sites due to its amino and hydroxyl groups.

- Neurotransmitter Interaction : It has been shown to interact with neurotransmitter systems, particularly serotonin (5-HT) receptors, suggesting potential antidepressant properties.

- Nitric Oxide Synthase Activation : The compound stimulates the synthesis of nitric oxide by interacting with nitric oxide synthase enzymes, affecting various cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the phenolic moiety allows for effective scavenging of free radicals, which is critical in mitigating oxidative stress-related damage in cells.

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess notable anticancer properties. For instance, in vitro tests reveal that it can inhibit the growth of various cancer cell lines, including HeLa cells and MDA-MB-231 breast cancer cells. The IC values for these compounds indicate their potency in comparison to standard chemotherapeutic agents like doxorubicin .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound derivatives against human glioblastoma and breast cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity against glioblastoma cells compared to breast cancer cells, highlighting their potential as targeted anticancer therapies .

Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound. It was found to modulate serotonin levels in animal models, suggesting its utility in treating mood disorders. Behavioral assays indicated improvements in depression-like symptoms in treated subjects compared to controls.

Data Summary Table

Eigenschaften

IUPAC Name |

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUCFGTQYIDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617272 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204015-28-1 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.